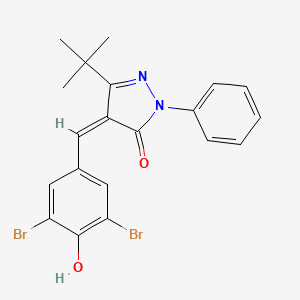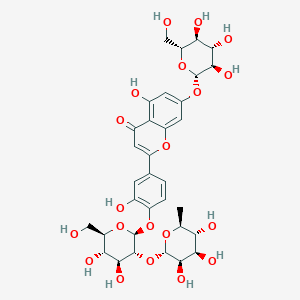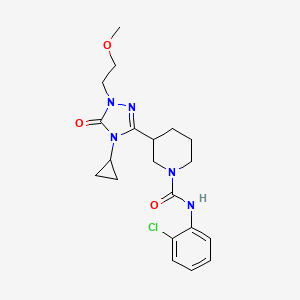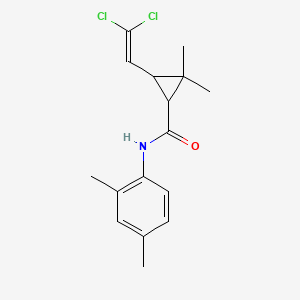![molecular formula C25H21ClN2O4 B2568829 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034551-68-1](/img/structure/B2568829.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring unique structural elements including a xanthene core and an oxazepine ring. Its diverse functional groups enable it to engage in various chemical reactions, making it a valuable molecule in both theoretical and applied chemistry.
Mechanism of Action
Target of Action
The compound belongs to the class of benzoxazepines . Benzoxazepines are known to exhibit anticonvulsant activities . They interact with various receptors in the nervous system, potentially altering the transmission of signals in the brain.
Pharmacokinetics
Like other benzoxazepines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its class, it may have effects on neuronal activity, potentially leading to changes in behavior or physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide involves multiple steps. Starting from 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one, a key intermediate, the process typically involves:
Alkylation with an ethylating agent to form the N-ethylated product.
Subsequent reaction with 9H-xanthene-9-carboxamide under conditions promoting amide bond formation. Common reagents include alkyl halides and amide coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
For industrial-scale production, process optimization focuses on high yield and purity while minimizing waste. Large-scale syntheses typically use batch reactors with precise control over temperature and pH, ensuring reproducibility and cost-efficiency. Solvent selection is also crucial, often favoring greener alternatives to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various reactions:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazepine ring.
Substitution: Electrophilic aromatic substitution reactions are possible due to the chloro substituent.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents: e.g., potassium permanganate, chromates.
Reducing agents: e.g., lithium aluminum hydride.
Substitution reagents: e.g., halogenated compounds, nitrating mixtures.
Major Products
The major products vary based on reaction conditions, but typically include modified oxazepine derivatives, which may retain or lose the chloro substituent depending on reaction specifics.
Scientific Research Applications
Chemistry
Catalysis: This compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the design of novel polymers and organic electronic materials.
Biology and Medicine
Pharmaceutical Development: Investigated for potential use in drug design due to its bioactive framework.
Biochemical Probes: Used in studying enzyme activity and interactions at the molecular level.
Industry
Dye Manufacturing:
Analytical Chemistry: Used as a standard or reagent in various analytical techniques.
Comparison with Similar Compounds
Unique Features
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its specific combination of functional groups and structural complexity.
Similar Compounds
N-(2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the 3-oxo group.
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine: A simpler structure without the xanthene carboxamide moiety.
In essence, this compound is a versatile compound with significant potential across various scientific fields, thanks to its complex structure and reactive functional groups.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOQGADIHYFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)

![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)
![2-phenoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2568759.png)



![Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568767.png)
![7-(3-methoxyphenyl)-3-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2568769.png)
